

The Solubility Profile of 4-Nitrophthalimide in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophthalimide

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This in-depth technical guide provides a comprehensive overview of the solubility of **4-Nitrophthalimide** in a range of organic solvents. Understanding the solubility characteristics of this key chemical intermediate is crucial for its application in the synthesis of pharmaceuticals, azo dyes, and other advanced materials. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows for its primary applications.

Core Quantitative Data: Solubility of 4-Nitrophthalimide

The solubility of **4-Nitrophthalimide** has been experimentally determined in various pure organic solvents and binary aqueous mixtures across a range of temperatures. The following tables summarize the mole fraction solubility (x_1) of **4-Nitrophthalimide**, providing a valuable resource for process development, crystallization, and purification protocols.

Table 1: Mole Fraction Solubility (x_1) of **4-Nitrophthalimide** in Pure Organic Solvents[1][2]

Temperature (K)	Methanol	Ethanol	Isoopropanol	Cyclohexanone	Acetone	Acetonitrile	Ethyl Acetate	2-Butanone	Chloroform	1,4-Dioxane	Benzyl Alcohol	N,N-Dimethylformamide
273.15	0.00068	0.00045	0.00031	0.01121	0.00892	0.00211	0.00315	0.00763	0.00028	0.00987	0.00798	0.04891
278.15	0.00083	0.00056	0.00039	0.01325	0.01075	0.00253	0.00382	0.00921	0.00035	0.01183	0.00951	0.05672
283.15	0.00101	0.00069	0.00048	0.01559	0.01293	0.00303	0.00461	0.01108	0.00043	0.01416	0.01131	0.06563
288.15	0.00123	0.00085	0.00060	0.01831	0.01552	0.00363	0.00555	0.01328	0.00053	0.01691	0.01341	0.07578
293.15	0.00149	0.00104	0.00074	0.02146	0.01858	0.00434	0.00667	0.01587	0.00065	0.02015	0.01588	0.08731
298.15	0.00180	0.00127	0.00091	0.02511	0.02219	0.00518	0.00801	0.01891	0.00080	0.02395	0.01878	0.10041
303.15	0.00217	0.00155	0.00112	0.02934	0.02645	0.00618	0.00961	0.02248	0.00098	0.02839	0.02218	0.11526
308.15	0.00261	0.00188	0.00137	0.03423	0.03147	0.00736	0.01151	0.02667	0.00120	0.03358	0.02617	0.13207
313.15	0.00314	0.00229	0.00168	0.03988	0.03738	0.00875	0.01376	0.03158	0.00147	0.03964	0.03085	0.15108
318.15	0.00377	0.00278	0.00206	0.04639	0.04431	0.01038	0.01641	0.03731	0.00180	0.04671	0.03634	0.17252
323.15	0.00453	0.00338	0.00253	0.05388	0.05243	0.01230	0.01954	0.04399	0.00220	0.05494	0.04276	0.19667

At any given temperature, the solubility of **4-Nitrophthalimide** is highest in N,N-dimethylformamide and lowest in chloroform. The solubility generally increases with a rise in temperature across all tested solvents.[1][2]

Table 2: Mole Fraction Solubility (x_1) of **4-Nitrophthalimide** in Binary Aqueous Solutions at 298.15 K[2]

Mass Fraction of Organic Solvent	Acetone + Water	Ethanol + Water	Isopropanol + Water	N,N-Dimethylformamide + Water
0.0	0.00001	0.00001	0.00001	0.00001
0.1	0.00003	0.00002	0.00002	0.00010
0.2	0.00008	0.00004	0.00003	0.00038
0.3	0.00022	0.00008	0.00006	0.00121
0.4	0.00057	0.00016	0.00012	0.00340
0.5	0.00139	0.00031	0.00023	0.00832
0.6	0.00320	0.00055	0.00041	0.01813
0.7	0.00663	0.00091	0.00066	0.03554
0.8	0.01215	0.00132	0.00097	0.05891
0.9	0.01851	0.00168	0.00121	0.08182
1.0	0.02219	0.00127	0.00091	0.10041

The data indicates that the mole fraction solubility of **4-Nitrophthalimide** is significantly greater in DMF + water solutions compared to isopropanol + water, acetone + water, and ethanol + water solutions at identical mass fractions of the organic solvent and temperature.[2]

Experimental Protocols

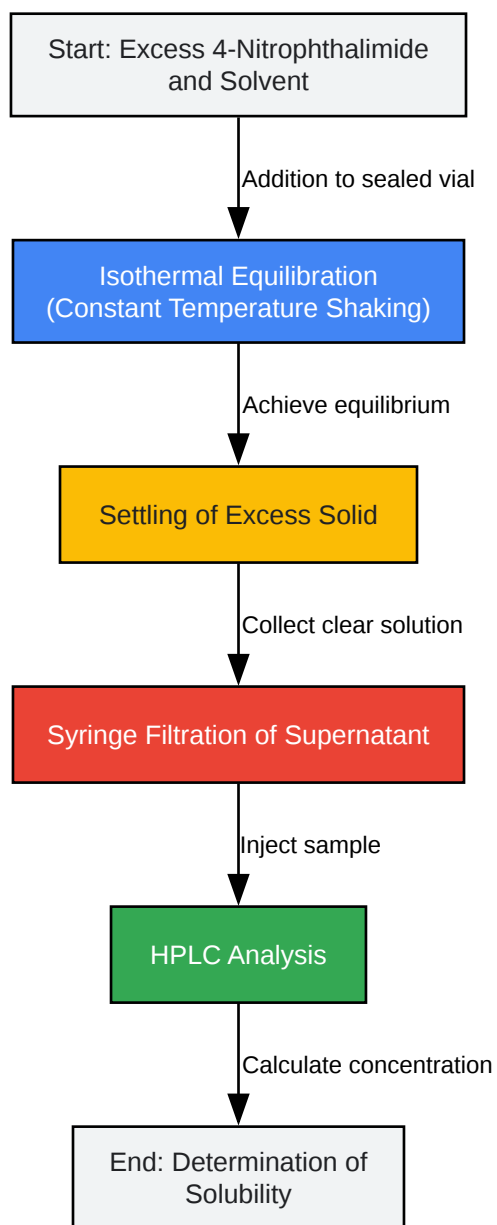
The quantitative solubility data presented in this guide was primarily determined using the isothermal dissolution equilibration technique.[2]

Protocol: Isothermal Dissolution Equilibration Method

- **Sample Preparation:** An excess amount of **4-Nitrophthalimide** is added to a known volume of the selected solvent in a sealed container, such as a glass vial. This creates a saturated solution with undissolved solid remaining.
- **Equilibration:** The sealed container is placed in a thermostatically controlled shaker bath and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The equilibration time is determined empirically for each solvent system.
- **Phase Separation:** After equilibration, the agitation is stopped, and the suspension is allowed to stand, permitting the excess solid to settle.
- **Sampling:** A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 μm pore size filter) to prevent any solid particles from being collected.
- **Analysis:** The concentration of **4-Nitrophthalimide** in the filtered sample is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).^[1]^[2]
- **Quantification:** The mole fraction solubility is then calculated from the measured concentration.

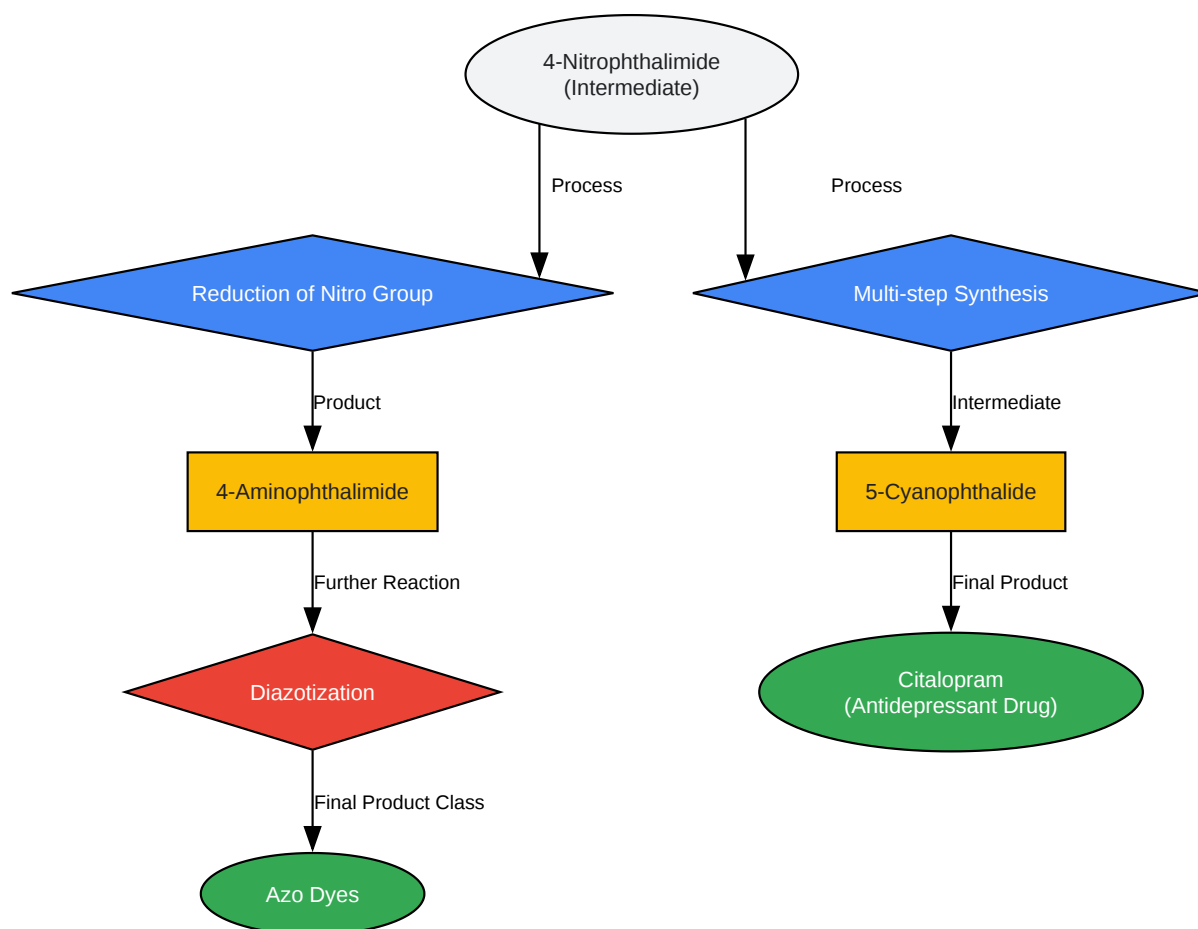
Visualizations: Workflows and Applications

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical progression of **4-Nitrophthalimide**'s use as a chemical intermediate.



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Caption: Experimental workflow for determining the solubility of **4-Nitrophthalimide**.



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Caption: Synthetic pathways originating from **4-Nitrophthalimide**.^{[3][4]}

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